Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate
Overview
Description
It is an impurity formed during the synthesis of 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide, a compound known for its antimicrobial properties . The molecular formula of Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate is C14H13NO3S2, and it has a molecular weight of 307.39 g/mol .
Mechanism of Action
Target of Action
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate, also known as 4-Methylbenzenesulfonic acid;thieno[3,2-c]pyridine, is a complex compound with a variety of potential targets. One of the primary targets of this compound is phospholipase C (PLC) isoforms . PLC isoforms are a series of enzymes that regulate many cellular growth functions, making them interesting targets for cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting protein binding to the cell surface glycosaminoglycan, heparan sulfate . This interaction results in a broad spectrum of anti-inflammatory activity .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. The inhibition of protein binding to heparan sulfate can affect the cellular dynamics of tubulin-β, inducing cell cycle arrest in the G2-phase . This can lead to a variety of downstream effects, including the reduction of inflammation in certain disease models .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to induce G2/M growth inhibition, cell cycle arrest in G2-phase, membrane blebbing, and the formation of multinucleated cells .
Preparation Methods
The synthesis of Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate involves several steps, typically starting with the formation of the thieno[3,2-c]pyridine core. This core is then reacted with 4-methylbenzenesulfonic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like DMSO and catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate can be compared with other similar compounds such as:
Thieno[2,3-c]pyridine derivatives: These compounds also exhibit antimicrobial properties but may have different mechanisms of action.
Pyridine derivatives: These are widely studied for their diverse biological activities.
Benzene sulfonates: Known for their use in various industrial applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a thieno ring fused with a pyridine moiety and a methylbenzenesulfonate group. Its molecular formula is with a molecular weight of approximately 327.41 g/mol. The sulfonate group enhances solubility and bioavailability, making it a versatile candidate for drug development.
Target of Action
The primary target for this compound is phospholipase C (PLC) isoforms. This compound inhibits protein binding to cell surface glycosaminoglycan, specifically heparan sulfate, which plays a critical role in cellular signaling and dynamics.
Mode of Action
The interaction with heparan sulfate leads to several cellular effects:
- G2/M Growth Inhibition : The compound induces cell cycle arrest in the G2 phase.
- Membrane Blebbing : This indicates early apoptotic changes in cells.
- Formation of Multinucleated Cells : A consequence of disrupted cell division processes.
Biological Activity
Research indicates that Thieno[3,2-c]pyridine derivatives exhibit significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess potential antimicrobial properties, making them candidates for further exploration in treating infections.
- Anticancer Properties : Thieno[3,2-c]pyridine compounds have been investigated for their effects on various cancer cell lines. For instance, they have demonstrated growth inhibition in breast cancer cells by targeting cancer stem cells (CSCs) and altering metabolic pathways associated with tumor growth .
- Inhibition of Histone Deacetylases (HDACs) : Some derivatives have been shown to inhibit HDACs, which are crucial in regulating gene expression and are often implicated in cancer progression .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
A study focused on the anticancer properties of thieno[3,2-c]pyridine derivatives revealed that certain compounds significantly reduced the viability of MDA-MB-231 breast cancer cells. The treatment led to metabolic shifts towards glycolysis and pyruvate metabolism, indicating a disruption in energy homeostasis within the cancer cells. This highlights the potential for these compounds in targeting metabolic vulnerabilities in tumors .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;thieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS.C7H8O3S/c1-3-8-5-6-2-4-9-7(1)6;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGHOZDQCCGLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=CC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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